molecular formula C42H53NO15 B047562 阿克拉霉素 CAS No. 57576-44-0

阿克拉霉素

货号 B047562
CAS 编号: 57576-44-0
分子量: 811.9 g/mol
InChI 键: USZYSDMBJDPRIF-OHVJBCACSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Aclarubicin's synthesis involves complex biochemical processes, primarily focused on the extraction and modification from Streptomyces galilaeus. While specific synthesis pathways are not detailed in the accessible literature, the emphasis on its origin from natural sources underscores the complexity and intricacy of its production process. The development of aclarubicin underscores a critical approach towards utilizing natural compounds for therapeutic purposes, reflecting a broader trend in the search for effective cancer treatments with manageable side effects.

Molecular Structure Analysis

Aclarubicin's molecular structure is characterized by its anthracycline scaffold, which is essential for its mechanism of action involving DNA intercalation and topoisomerase inhibition. This structure allows for the fluorescent contrasting of mitochondria in living cells, as well as a reduction in the oxygen consumption rate, indicating its impact on mitochondrial function and its cytotoxicity in the cytoplasm (Iihoshi et al., 2017). Such insights into its molecular behavior provide a foundation for understanding its therapeutic effects and potential side effects.

Chemical Reactions and Properties

Aclarubicin's chemical properties, including its interaction with DNA and topoisomerases, are central to its therapeutic effects. It intercalates into DNA and interacts with topoisomerases I and II, inhibiting crucial cellular processes like DNA replication, repair, RNA, and protein synthesis. This dual interaction suggests a broad spectrum of cytotoxicity against cancer cells, further enhanced by its ability to undergo various chemical reactions within the cellular environment to exert its effects.

Physical Properties Analysis

While specific details on aclarubicin's physical properties such as solubility, melting point, and stability are not provided in the literature, these characteristics are critical for its formulation and delivery in clinical settings. Its ability to emit fluorescence and accumulate efficiently in mitochondria, as observed in human cervical cancer HeLa cells, underscores unique physical properties that may contribute to its selective accumulation and therapeutic effects within tumor cells (Iihoshi et al., 2017).

Chemical Properties Analysis

Aclarubicin's chemical interactions, particularly its antagonism with other topoisomerase II inhibitors and its unique action on topoisomerase I, highlight its distinct chemical properties. It inhibits the catalytic action of topoisomerase II and is effective in inhibiting topoisomerase I, distinguishing its cytotoxic action from other anthracycline antibiotics with related chemical structures (Bridewell, Finlay, & Baguley, 1997). These chemical properties enable aclarubicin to have a unique place in the treatment of cancers, providing an alternative mechanism of action compared to traditional anthracyclines.

科学研究应用

  1. 抗侵袭潜力:Aclarubicin已被证明可以减少肿瘤细胞的侵袭,表明其在预防肿瘤转移方面具有潜在用途 (Addadi-Rebbah et al., 2004)

  2. 抗肿瘤特性:它抑制DNA复制、修复、RNA和蛋白质合成。值得注意的是,它的心脏毒性比同类药物多柔比星和多诺比星要低 (Definitions, 2020)

  3. 肿瘤的分化剂:该药物作为人类各种实体肿瘤和白血病的分化剂,产生活性氧化物质并降低细胞易变铁库 (Richard, Morjani, & Chénais, 2002)

  4. 对胶质瘤细胞的影响:Aclarubicin通过SIRT1/PI3K/AKT信号通路诱导胶质瘤细胞凋亡和DNA损伤 (Huo & Chen, 2019)

  5. 增强白血病细胞的迁移和侵袭能力:它增强HL-60白血病细胞的迁移和侵袭能力 (Richard, Hollender, & Chénais, 2002)

  6. 诱导氧化DNA损伤和凋亡:Aclarubicin在HL-60白血病细胞中诱导氧化DNA损伤和凋亡,其中过氧化氢和Cu(I)起着重要作用 (Mizutani et al., 2019)

  7. 骨髓增生异常综合征的替代治疗:低剂量的aclarubicin可能作为治疗骨髓增生异常综合征的低剂量Ara-C的替代品,诱导骨髓细胞分化 (Shibuya et al., 1990)

  8. 拓扑异构酶I抑制:Aclarubicin有效地抑制拓扑异构酶I的作用,可能是由于同时抑制拓扑异构酶I和II (Bridewell, Finlay, & Baguley, 1997)

  9. 增强辐照后的细胞杀伤:该药物增强了辐照后的细胞杀伤,可能是由于一种召回效应 (Miyamoto, Wakabayashi, & Terasima, 1983)

  10. 成纤维细胞中的凋亡和坏死细胞死亡:Aclarubicin在人类成纤维细胞中诱导凋亡和坏死细胞死亡,通过caspase-3介导 (Kania, Matlawska-Wasowska, Osiecka, & Jóźwiak, 2007)

  11. 口服治疗胃肠肿瘤:口服给药增加了治疗胃肠肿瘤的特异性,并允许使用更高剂量而不会导致心肌细胞损伤和肝细胞损伤 (Kagawa et al., 1993)

  12. 稳定拓扑异构酶I共价复合物:Aclacinomycin A,即aclarubicin的另一个名称,稳定拓扑异构酶I共价复合物,展示了其对白血病和实体肿瘤的活性 (Nitiss, Pourquier, & Pommier, 1997)

  13. 减少血管平滑肌的收缩性:Aclarubicin直接影响主动脉对KCl和苯肾上腺素的收缩反应 (Wakabayashi, Hatake, & Kakishita, 1989)

  14. 选择性抑制RNA合成:该药物选择性地抑制细胞中的RNA合成,其治疗效果取决于使用方案 (Egorov Lv et al., 1985)

  15. 人类细胞中的线粒体功能障碍:Aclarubicin在活体人类细胞的线粒体中积累,导致线粒体功能障碍,有助于其抗癌活性和副作用 (Iihoshi et al., 2017)

  16. 急性髓系白血病的有效性:该药物在先前接受治疗的急性髓系白血病患者中显示出显著的反应率,表明它应包括在初步治疗研究中(Case et al., 1987)

  17. 急性髓系白血病的治疗:阿克拉霉素在急性髓系白血病治疗中的总治愈率为34% (Machover et al., 1987)

  18. II期临床研究中的中等抗肿瘤效果:该药物对胃、肺、乳腺和卵巢癌产生了15%至20%的反应率(Kumai, Kubota, Ishibiki, & Abe, 1984)

安全和危害

Aclarubicin is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, in contact with skin, or if inhaled . It is advised to handle it with care, ensuring adequate ventilation and good industrial hygiene and safety practice .

属性

IUPAC Name

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H53NO15/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29/h9-11,14,18-20,24,27-31,35,39-40,45-46,49,51H,8,12-13,15-17H2,1-7H3/t18-,19-,20-,24-,27-,28-,29-,30-,31-,35-,39+,40+,42+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZYSDMBJDPRIF-SVEJIMAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CCC(=O)[C@@H](O7)C)O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H53NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022554
Record name Aclarubicins
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

811.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aclarubicin

CAS RN

57576-44-0
Record name Aclarubicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57576-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aclarubicin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057576440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aclarubicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11617
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Aclarubicins
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aclarubicin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.277
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACLARUBICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74KXF8I502
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aclarubicin
Reactant of Route 2
Aclarubicin
Reactant of Route 3
Aclarubicin
Reactant of Route 4
Aclarubicin
Reactant of Route 5
Aclarubicin
Reactant of Route 6
Aclarubicin

Citations

For This Compound
6,350
Citations
S Ando, T Nakamura, D Kagawa, T Ueda… - Cancer treatment …, 1986 - books.google.com
… The metabolism of aclarubicin has been well studied in vitro (7, 8) and in animals (1, 2), and … of aclarubicin as compared with that of daunorubicin or doxorubicin (9). Aclarubicin was …
Number of citations: 14 books.google.com
DJA Bridewell, GJ Finlay… - … Featuring Preclinical and …, 1997 - ingentaconnect.com
… aclarubicin, in contrast to doxorubicin, is highly effective in inhibiting the action of topoisomerase I. Aclarubicin … Aclarubicin reverses the cytotoxicity of both amsacrine and camptothecin …
Number of citations: 69 www.ingentaconnect.com
L Dabich, FE Bull, G Beltran, JW Athens… - Cancer Treat …, 1986 - books.google.com
… Used in this dosage schedule, aclarubicin is an active, but … The finding of a new anthracycline, aclarubicin, which is active in … Our experience with aclarubicin at this dose in patients with …
Number of citations: 20 books.google.com
PB Jensen, BS Sørensen, EJF Demant, M Sehested… - Cancer Research, 1990 - AACR
… aclarubicin. The inhibition of cytotoxicity was not seen when the cells were exposed to aclarubicin … preincu bation for 20 min with aclarubicin and 60-min incubation with both aclarubicin …
Number of citations: 142 aacrjournals.org
C Andreassi, J Jarecki, J Zhou… - Human Molecular …, 2001 - academic.oup.com
… Here, we report that the compound aclarubicin increases the retention of exon 7 into the SMN2 transcript. We show that aclarubicin effectively induces incorporation of exon 7 into SMN2 …
Number of citations: 287 academic.oup.com
PB Jensen, PS Jensen, EJF Demant, E Friche… - Cancer research, 1991 - AACR
… Taken together, these data indicate that aclarubicin-mediated inhibition of daunorubicin… why aclarubicin is a poor modulator of daunorubicin resistance even though aclarubicin is …
Number of citations: 77 aacrjournals.org
PS Mitrou, R Kuse, H Anger, R Herrmann… - European Journal of …, 1985 - Elsevier
Forty patients with relapsing acute leukaemias were treated with aclacinomycin A (aclarubicin, ACM), 25 mg/m 2 iv daily for 7 dyas. Twenty-nine patients with acute myeloid (AML) and …
Number of citations: 34 www.sciencedirect.com
PB Jensen, L Vindeløv, H Roed, EJF Demant… - British journal of …, 1989 - nature.com
The sensitivity of eight cell lines established from treated and untreated patients with small cell carcinoma of the lung (SCCL) was tested in the clonogenic assay with 1 h and continuous …
Number of citations: 38 www.nature.com
DC Case Jr, TJ Ervin, MA Boyd, LG Bove… - American journal of …, 1987 - journals.lww.com
… than 2 years with aclarubicin included previous treatment … The median amount of aclarubicin received in this study was … receive consolidation therapy with aclarubicin (three doses) …
Number of citations: 22 journals.lww.com
A Rogalska, A Koceva-Chyła, Z Jóźwiak - Chemico-biological interactions, 2008 - Elsevier
The cytotoxicity of aclarubicin (ACL) in A549 (human non-small lung), HepG2 (human hepatoma) and MCF-7 (human breast adenocarcinoma) cancer cell lines was evaluated and …
Number of citations: 81 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。